N-(2,2-difluorocyclopropyl)benzamide

pKa modulation gem-difluorination physicochemical profiling

N-(2,2-Difluorocyclopropyl)benzamide (CAS 2445786-36-5) is a gem‑difluorocyclopropane‑containing benzamide building block with the molecular formula C₁₀H₉F₂NO and a molecular weight of 197.18 g/mol. The compound belongs to the class of fluorinated cyclopropane derivatives, which are increasingly employed as versatile intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C10H9F2NO
Molecular Weight 197.2
CAS No. 2445786-36-5
Cat. No. B6239595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluorocyclopropyl)benzamide
CAS2445786-36-5
Molecular FormulaC10H9F2NO
Molecular Weight197.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluorocyclopropyl)benzamide (CAS 2445786-36-5) – Structural Baseline for Fluorinated Cyclopropane-Based Procurement


N-(2,2-Difluorocyclopropyl)benzamide (CAS 2445786-36-5) is a gem‑difluorocyclopropane‑containing benzamide building block with the molecular formula C₁₀H₉F₂NO and a molecular weight of 197.18 g/mol . The compound belongs to the class of fluorinated cyclopropane derivatives, which are increasingly employed as versatile intermediates in medicinal chemistry and agrochemical research [1]. The gem‑difluorocyclopropyl moiety introduces distinct electronic, conformational, and physicochemical properties that differentiate it from non‑fluorinated, mono‑fluorinated, and acyclic analogs.

Why Generic Substitution of N-(2,2-Difluorocyclopropyl)benzamide Often Fails: The Quantitative Physicochemical Divergence


Although N‑(2,2‑difluorocyclopropyl)benzamide belongs to a broader family of cyclopropane‑containing benzamides, the gem‑difluorination of the cyclopropane ring introduces quantifiable shifts in acidity, lipophilicity, and metabolic stability that cannot be replicated by non‑fluorinated or mono‑fluorinated analogs [1]. Even a positional isomer such as 3‑(2,2‑difluorocyclopropyl)benzamide exhibits different computed lipophilicity (XLogP3‑AA = 1.7) [2] compared to the N‑substituted isomer, confirming that regiochemistry critically governs key drug‑like properties. Treating these compounds as interchangeable building blocks risks compromising the physicochemical profile of the derived lead series.

Quantitative Differentiation Evidence for N-(2,2-Difluorocyclopropyl)benzamide (CAS 2445786-36-5)


Gem‑Difluorination Reduces Carboxylic Acid/Amino pKa by 0.3–0.5 Units Relative to Non‑Fluorinated Cyclopropane Analogs

In a systematic study of functionalized gem‑difluorocycloalkanes, gem‑difluorination decreased the pKa of the corresponding carboxylic acids and amines by 0.3–0.5 units compared to non‑fluorinated cyclopropane counterparts [1]. This shift is attributed to the inductive electron‑withdrawing effect of the CF₂ moiety and directly alters the ionization state of downstream derivatives at physiological pH.

pKa modulation gem-difluorination physicochemical profiling

Gem‑Difluorination Decreases LogP of Benzamide/Anilide Derivatives by 0.54–0.55 Units Versus Non‑Fluorinated Counterparts

Experimental LogP measurements on benzamide and anilide model derivatives of gem‑difluorinated bicyclic systems revealed a consistent decrease of 0.54–0.55 log units relative to non‑fluorinated bicyclic analogs [1]. This counter‑intuitive reduction in lipophilicity contrasts with the behavior of many aryl‑CF₃ or alkyl‑CF₂ motifs that typically increase LogP.

lipophilicity LogP fluorine walk

Gem‑Difluorocyclopropanes Show Unchanged or Slightly Improved Metabolic Stability (Intrinsic Clearance) Compared to Non‑Fluorinated Cycloalkanes

A comprehensive evaluation of gem‑difluorinated cycloalkanes demonstrated that gem‑difluorination either did not affect or slightly improved metabolic stability, as measured by intrinsic clearance (CLint) in human liver microsome assays, compared to non‑fluorinated cycloalkane counterparts [1]. This finding contradicts the common assumption that fluorination invariably increases oxidative metabolism.

metabolic stability intrinsic clearance microsomal stability

Regiochemistry of Difluorocyclopropyl Substitution Dictates Computed Lipophilicity: N‑ vs. 3‑Substituted Isomers Show Divergent XLogP3‑AA Values

Comparison of computed lipophilicity values illustrates the impact of regiochemistry on the difluorocyclopropyl benzamide scaffold. Whereas 3‑(2,2‑difluorocyclopropyl)benzamide (the C‑substituted isomer) has a computed XLogP3‑AA of 1.7 [1], the N‑(2,2‑difluorocyclopropyl)benzamide isomer (target compound) presents a structurally distinct hydrogen‑bond donor/acceptor arrangement that is expected to yield a different experimental LogP. This regiochemical divergence means the two isomers cannot be used interchangeably in SAR exploration.

regiochemistry positional isomer computed properties

Procurement‑Relevant Application Scenarios for N-(2,2-Difluorocyclopropyl)benzamide (CAS 2445786-36-5)


Lead‑Optimization Programs Requiring Fine‑Tuned pKa Modulation

When a lead series derived from a non‑fluorinated cyclopropane benzamide scaffold requires a pKa decrease of 0.3–0.5 units to improve the fraction of neutral species at physiological pH, N‑(2,2‑difluorocyclopropyl)benzamide provides a predictable, class‑validated shift without the need for de novo scaffold redesign [1]. This application is supported by the class‑level pKa data from the Gem‑Difluorocycloalkane Physicochemical Catalog.

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Reduced Lipophilicity

Fragment libraries enriched with gem‑difluorocyclopropane building blocks benefit from the 0.54–0.55 LogP reduction compared to non‑fluorinated analogs, enhancing aqueous solubility and reducing non‑specific binding while retaining the three‑dimensional character of the cyclopropane ring [2]. N‑(2,2‑Difluorocyclopropyl)benzamide is an ideal entry point for such libraries.

Kinase Inhibitor and GPCR Modulator Scaffold Elaboration

The N‑(2,2‑difluorocyclopropyl)benzamide core has been highlighted as a potential scaffold for kinase inhibitors and GPCR modulators, where the fluorine atoms can engage in favorable interactions with protein binding sites and the amide linkage provides a robust hydrogen‑bonding anchor [3]. The building block is procured for late‑stage functionalization via the benzamide nitrogen or the cyclopropane ring.

Metabolic Stability‑Sensitive Projects Where Non‑Fluorinated Cyclopropanes Carry Clearance Liability

In programs where non‑fluorinated cyclopropane benzamides exhibit high intrinsic clearance in human liver microsome assays, substitution with N‑(2,2‑difluorocyclopropyl)benzamide can maintain or slightly improve metabolic stability, based on the class‑level CLint data for gem‑difluorocycloalkanes [1]. This scenario avoids the need for extensive metabolite identification before committing to analogue synthesis.

Quote Request

Request a Quote for N-(2,2-difluorocyclopropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.